molecular formula C18H23NO2 B1219990 Medrylamine CAS No. 524-99-2

Medrylamine

Número de catálogo: B1219990
Número CAS: 524-99-2
Peso molecular: 285.4 g/mol
Clave InChI: BXCMCXBSUDRYPF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Historical Trajectories and Evolutionary Context of Medicinal Chemistry

The journey of medicinal chemistry from its nascent stages to its current interdisciplinary form is deeply intertwined with the evolution of synthetic chemistry and the systematic exploration of bioactivity.

The quest for compounds that could counteract the effects of histamine, a key mediator of allergic reactions, spurred significant early developments in chemical synthesis and bioactivity exploration. The history of antihistamines, a class to which Medrylamine belongs, illustrates this progression. The first compounds exhibiting antihistamine properties were identified in the 1930s, with piperoxan being recognized in 1933 for its ability to protect animals from histamine-induced anaphylaxis, though its toxicity limited clinical application wikipedia.orgnih.gov. The subsequent introduction of phenbenzamine (Antergan) in 1942 marked the arrival of the first clinically useful antihistamine wikipedia.org. This was rapidly followed by the synthesis of other significant compounds such as diphenhydramine (Benadryl) in 1943, tripelennamine in 1946, and promethazine in 1947 wikipedia.org. By 1950, a considerable number of antihistamines were already available on the market wikipedia.org. These early discoveries were largely driven by systematic chemical synthesis programs and the empirical testing of synthesized molecules for their biological effects, laying the groundwork for understanding structure-activity relationships (SAR) slideshare.netramauniversity.ac.inslideshare.net. The initial generations of these compounds, while effective, often exhibited non-selective actions and notable central nervous system (CNS) side effects, such as sedation nih.govudes.edu.conih.gov.

Medicinal chemistry's evolution into a highly interdisciplinary science is a testament to its broad scope and the complexity of drug discovery. Initially rooted in organic chemistry and pharmacology, it has expanded to encompass a wide array of scientific fields. This integration allows for a comprehensive understanding of drug action, from molecular design and synthesis to biological targets, metabolism, and therapeutic outcomes researchgate.net. Modern medicinal chemistry draws heavily upon organic chemistry for synthesis, pharmacology for understanding biological effects, biochemistry for elucidating molecular mechanisms, toxicology for assessing safety, and increasingly, fields like molecular biology, genomics, proteomics, and computational chemistry for target identification and drug design researchgate.net. This interdisciplinary approach is crucial for developing compounds with improved efficacy, selectivity, and safety profiles, as seen in the progression of antihistamines from first-generation to more refined second and third-generation agents wikipedia.orgudes.edu.conih.gov.

Early Developments in Chemical Synthesis and Bioactivity Exploration

Classification and Structural Archetype Positioning of this compound

The scientific classification of a compound like this compound is essential for understanding its chemical properties and its relationship to other known molecules. Its structural features place it within specific chemical categories.

This compound is structurally categorized as an aminoalkyl ether slideshare.netudes.edu.coauburn.edumdpi.com. This class of compounds is characterized by an ether linkage (-O-) connecting an alkyl chain to an amine group. Within the broader classification of antihistamines, aminoalkyl ethers represent a significant group of first-generation H1 receptor antagonists slideshare.netramauniversity.ac.inslideshare.netauburn.edumdpi.com. Examples of other compounds within this structural class include diphenhydramine, bromodiphenhydramine, and carbinoxamine slideshare.netmdpi.com. The presence of the aminoalkyl ether moiety is a key feature contributing to the pharmacological profile of these molecules.

Propiedades

IUPAC Name

2-[(4-methoxyphenyl)-phenylmethoxy]-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-19(2)13-14-21-18(15-7-5-4-6-8-15)16-9-11-17(20-3)12-10-16/h4-12,18H,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCMCXBSUDRYPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862116
Record name 2-[(4-Methoxyphenyl)(phenyl)methoxy]-N,N-dimethylethan-1-amine
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Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524-99-2
Record name 2-[(4-Methoxyphenyl)phenylmethoxy]-N,N-dimethylethanamine
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Record name Medrylamine [INN:DCF]
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Record name 2-[(4-Methoxyphenyl)(phenyl)methoxy]-N,N-dimethylethan-1-amine
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Record name Medrylamine
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Record name MEDRYLAMINE
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Synthetic Methodologies and Chemical Derivatization of the Medrylamine Scaffold

General Synthetic Approaches

The synthesis of Medrylamine typically involves the etherification of an alcohol with an alkyl halide or a related electrophilic species. A documented synthetic route commences with the reaction between 4-methoxybenzhydryl chloride and 2-dimethylaminoethanol. chemicalbook.com This reaction is commonly carried out in an organic solvent such as toluene, under reflux conditions for approximately two hours. chemicalbook.com

Following the ether formation, the crude product undergoes a series of work-up procedures. These may include treatment with an alkaline solution, such as a 10% sodium hydroxide solution, to neutralize any acidic byproducts. chemicalbook.com Subsequent isolation steps can involve steam distillation to remove volatile impurities, extraction into an organic solvent like benzene, and evaporation to dryness. chemicalbook.com For obtaining a stable, crystalline form, the free base is often converted into its hydrochloride salt by treatment with dry hydrochloric acid dissolved in ether, leading to precipitation of the product. drugfuture.comchemicalbook.com A reported yield for this synthesis, yielding the hydrochloride salt, is approximately 62%, with a melting point of 141°C. drugfuture.comchemicalbook.com

Chemical Derivatization Strategies

The this compound scaffold provides several avenues for chemical modification to explore its structure-activity relationships. These strategies primarily target:

Aromatic Moieties: The two phenyl rings, one substituted with a methoxy group and the other unsubstituted, represent key sites for introducing or altering substituents. damascusuniversity.edu.syresearchgate.net

Alkyl Chain: The ether linkage and the terminal N,N-dimethylaminoethyl chain offer opportunities for modification, potentially affecting pharmacokinetic properties and receptor interactions. damascusuniversity.edu.sy

Specific Derivatization Approaches

General principles of organic chemistry explain these effects through electronic influences. Substituents on aromatic rings can exert inductive effects (electron withdrawal or donation through sigma bonds) and resonance effects (electron withdrawal or donation through pi bonds). libretexts.orglasalle.edulibretexts.orgnih.gov For instance, electron-donating groups like the methoxy group in this compound enhance the electron density of the aromatic ring via resonance, typically activating the ring towards electrophilic substitution and directing incoming electrophiles to the ortho and para positions. lasalle.edulibretexts.org Conversely, electron-withdrawing groups can deactivate the ring. libretexts.orglibretexts.org

While specific studies detailing modifications to the N,N-dimethylethanamine chain of this compound are not extensively detailed in the provided search results, general structure-activity relationship studies within the broader class of aminoalkyl ether antihistamines suggest that alterations to the alkyl chain length or the nature of the terminal amine can significantly influence biological activity. damascusuniversity.edu.sy

Molecular Structure-activity Relationship Sar and Quantitative Structure-activity Relationship Qsar Studies

Theoretical Frameworks for Structure-Activity Correlationontosight.aimedkoo.com

The correlation between a molecule's structure and its biological effect is a foundational principle in pharmacology. This involves identifying key structural features responsible for interaction with biological targets, such as receptors or enzymes.

A pharmacophore is defined as the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response ontosight.aimedkoo.com. For antihistamines, particularly those targeting the histamine H1 receptor, a common pharmacophore model includes two aromatic rings, a flexible linker chain, and a basic tertiary amine. Medrylamine fits this general template, featuring a phenyl ring and a p-methoxyphenyl ring connected via an ether linkage and a two-carbon chain to a dimethylamino group wikipedia.orgdrugfuture.commedkoo.com. The identification of these essential features allows for the design of new molecules with enhanced affinity and efficacy.

The biological activity of a molecule is highly dependent on its three-dimensional conformation, which dictates how it fits into the binding site of its target receptor. Conformational analysis examines the various spatial arrangements a molecule can adopt due to rotation around its single bonds. For histamine H1 receptor antagonists, research suggests that the two aryl moieties must be capable of adopting a non-coplanar conformation relative to each other for optimal interaction with the receptor auburn.edu. This compound, with its diarylmethane ether structure, possesses rotatable bonds that allow for such conformational flexibility, enabling it to achieve a bioactive conformation for receptor binding bioinformation.net.

Principles of Pharmacophore Identification

Computational Methodologies for QSAR Model Developmentsemanticscholar.orgresearch-solution.comiiab.meresearchgate.net

QSAR methodologies leverage computational tools to establish quantitative relationships between molecular structure and biological activity. This approach uses numerical descriptors that encode various structural and physicochemical properties of molecules to build predictive models.

Molecular descriptors are numerical representations of molecular properties, ranging from simple physicochemical parameters to complex topological and quantum-chemical indices. These descriptors are crucial for translating molecular structure into a format that can be analyzed by statistical and machine learning algorithms semanticscholar.orgresearch-solution.comiiab.me. Studies have explored various classes of descriptors, including topological, electronic, and geometric parameters. For instance, research into the prediction of antibacterial and anticancer activities has utilized "inductive QSAR descriptors," which are derived from atomic electronegativities and covalent radii bioinformation.netresearchgate.netmdpi.com. This compound has been included in such studies, where specific descriptor values were calculated.

Table 1: this compound: Molecular Identity and Key Structural Features

PropertyValue/Description
IUPAC Name2-[(4-methoxyphenyl)-phenylmethoxy]-N,N-dimethylethanamine
CAS Number524-99-2
Molecular FormulaC18H23NO2
Molecular Weight285.387 g/mol
Key Structural ClassAmino alkyl ether, diarylmethane derivative
Primary Therapeutic ClassAntihistamine
Key Structural ElementsPhenyl ring, p-methoxyphenyl ring, ether linkage, ethyl chain, dimethylamino group

Machine learning (ML) algorithms have become indispensable tools in QSAR, enabling the development of sophisticated predictive models from complex datasets semanticscholar.orgresearch-solution.comresearchgate.net. These algorithms can identify subtle patterns and correlations between molecular descriptors and biological activity that might be missed by traditional statistical methods.

Artificial Neural Networks (ANNs) are a class of ML algorithms inspired by the structure and function of biological neural networks. In QSAR, ANNs are employed to model non-linear relationships between molecular descriptors and biological activities, often achieving high predictive accuracy semanticscholar.orgresearch-solution.comresearchgate.net. Studies have successfully applied ANNs, utilizing inductive QSAR descriptors, to classify compounds based on their biological activities, such as antibacterial or anticancer properties. This compound has been part of datasets used in such ANN-based QSAR modeling efforts, where its structural and electronic properties were represented by calculated descriptors to train and validate predictive models bioinformation.netresearchgate.netmdpi.com. For example, in one study, this compound was assigned a specific value for an inductive QSAR descriptor, contributing to a model that achieved high classification accuracy for antibacterial activity researchgate.netmdpi.com.

Statistical Validation and Predictive Power Assessment of QSAR Models

While comprehensive QSAR models and their validation specifically for this compound's antihistaminic activity were not found, a study by Kvasnička et al. researchgate.netsemanticscholar.org utilized this compound within a broader dataset to develop and validate predictive models. This research employed Artificial Neural Networks (ANNs) and 34 'inductive' Quantitative Structure-Activity Relationship (QSAR) descriptors to classify compounds based on their potential antibacterial activity. The model achieved a 93% correct separation rate for compounds with and without antibacterial activity, indicating a robust predictive capability for the methodology applied to the dataset researchgate.netsemanticscholar.org. The study highlights the importance of statistical validation, such as accuracy and predictive power assessment, in QSAR modeling, principles that are fundamental to rational drug design researchgate.netsemanticscholar.orgscitechnol.comwikipedia.orgcollaborativedrug.com.

Rational Design Principles for Modulating Chemical Properties

Rational drug design is an approach that leverages knowledge of biological targets to create molecules with desired therapeutic effects openaccessjournals.comimmutoscientific.comscitechnol.comwikipedia.orgstudysmarter.co.ukscribd.com. This process involves understanding how structural modifications can influence a compound's properties, such as its binding affinity, selectivity, and pharmacokinetic profile openaccessjournals.comimmutoscientific.comscitechnol.comscribd.com. While specific rational design principles applied to this compound's development as an antihistamine are not detailed in the retrieved literature, the general strategy involves identifying a biological target and designing molecules that interact favorably with it immutoscientific.comscitechnol.comwikipedia.orgstudysmarter.co.ukscribd.com. This often includes optimizing lead compounds by altering functional groups or molecular scaffolds to enhance potency and minimize undesirable effects openaccessjournals.comscitechnol.com. Textbooks on medicinal chemistry discuss the importance of SAR studies in guiding the design of new drugs by correlating structural features with biological activity alazharpharmacy.comcbspd.comgoogle.co.inabebooks.com.

Topological and Electronic Descriptors in SAR Analysis

Topological descriptors characterize the connectivity and structure of a molecule, often derived from its graph representation, while electronic descriptors quantify aspects like partial atomic charges, dipole moments, and orbital energies hufocw.orgbigchem.euscispace.commpg.dearxiv.org. These descriptors are crucial for building Quantitative Structure-Activity Relationship (QSAR) models, which mathematically link molecular structure to biological activity scitechnol.comcollaborativedrug.comwikipedia.orghufocw.orgbigchem.euscispace.com. The study by Kvasnička et al. researchgate.netsemanticscholar.org utilized 34 'inductive' QSAR descriptors, demonstrating their utility in predictive modeling. This compound was assigned a value of 0.001 within this descriptor set researchgate.netsemanticscholar.org. Such descriptors provide quantitative measures that can be correlated with biological activity, aiding in the understanding of SAR and guiding the design of new chemical entities scitechnol.comhufocw.orgbigchem.euscispace.com.The available literature provides foundational information about this compound, identifying it as an antihistamine related to diphenhydramine, with the molecular formula C18H23NO2 and a molar mass of approximately 285.39 g/mol . However, detailed research findings and specific data tables regarding this compound's quantitative structure-activity relationships (QSAR), statistical validation of QSAR models, rational design principles, and the impact of inductive, steric, topological, and electronic descriptors on its biological activity are not extensively documented in the provided search results.

The most pertinent information concerning QSAR comes from a study by Kvasnička et al. researchgate.netsemanticscholar.org, which investigated "Inductive QSAR Descriptors" for distinguishing compounds with antibacterial activity. This research included this compound in its dataset, assigning it a value of 0.001 within the context of these descriptors researchgate.netsemanticscholar.org. The study employed 34 'inductive' QSAR descriptors and achieved a 93% correct separation rate for compounds with and without antibacterial activity, indicating a validated predictive methodology researchgate.netsemanticscholar.org. While this demonstrates the application of QSAR principles and the use of inductive descriptors, the study's focus on antibacterial activity differs from this compound's known antihistaminic properties, and it does not offer specific QSAR models or detailed validation metrics for this compound itself.

General principles of rational drug design, SAR analysis, and the role of molecular descriptors are discussed in various medicinal chemistry textbooks alazharpharmacy.comcbspd.comgoogle.co.inabebooks.com and scientific articles openaccessjournals.comimmutoscientific.comscitechnol.comwikipedia.orgstudysmarter.co.ukscribd.comcollaborativedrug.com. These sources explain that rational drug design aims to create molecules by understanding biological targets and modifying structures to optimize activity, selectivity, and pharmacokinetic properties openaccessjournals.comimmutoscientific.comscitechnol.comwikipedia.orgstudysmarter.co.ukscribd.com. SAR analysis is crucial for correlating structural features with biological effects, guiding the design of new drugs alazharpharmacy.comcbspd.comgoogle.co.inabebooks.comcollaborativedrug.comwikipedia.org. Topological descriptors characterize molecular connectivity, while electronic descriptors quantify electronic properties, both being essential for building QSAR models scitechnol.comhufocw.orgbigchem.euscispace.commpg.de. Inductive and steric effects are recognized as significant factors in molecular recognition and SAR dalalinstitute.comwikipedia.orgmdpi.comyoutube.comwikipedia.org.

Given the limited specific data for this compound within the requested areas, a detailed analysis with data tables as per the instructions cannot be fully provided.

Compound List:

this compound

Application of Machine Learning Algorithms in QSAR

Statistical Validation and Predictive Power Assessment of QSAR Models

While specific QSAR models for this compound's antihistaminic activity and their detailed statistical validation metrics (e.g., R², Q², RMSE) were not identified in the provided search results, a study by Kvasnička et al. researchgate.netsemanticscholar.org offers insight into the application of QSAR validation techniques. This research utilized a dataset that included this compound to develop predictive models for antibacterial activity using Artificial Neural Networks (ANNs). The study reported a 93% correct separation rate, signifying a validated approach for classifying compounds based on their biological activity researchgate.netsemanticscholar.org. This level of validation is critical for assessing the predictive power of QSAR models, ensuring their reliability in drug discovery efforts scitechnol.comcollaborativedrug.com.

Rational Design Principles for Modulating Chemical Properties

Rational drug design is a systematic process aimed at creating new therapeutic agents by understanding the structure and function of biological targets openaccessjournals.comimmutoscientific.comscitechnol.comwikipedia.orgstudysmarter.co.ukscribd.com. This approach involves designing molecules that exhibit complementary shapes and charges to their targets, thereby optimizing binding affinity and therapeutic efficacy immutoscientific.comscitechnol.comwikipedia.orgscribd.com. While specific rational design principles applied to this compound are not detailed in the retrieved literature, the general strategy involves modifying lead compounds through chemical synthesis to enhance desired properties, such as potency and selectivity, while minimizing adverse effects openaccessjournals.comscitechnol.com. Medicinal chemistry textbooks emphasize the importance of Structure-Activity Relationship (SAR) studies in guiding these design principles by identifying key structural features responsible for biological activity alazharpharmacy.comcbspd.comgoogle.co.inabebooks.com.

Inductive and Steric Effects in Molecular Recognition

Inductive and steric effects are fundamental concepts in understanding molecular recognition and their influence on biological activity. The inductive effect refers to the transmission of charge through sigma bonds due to differences in electronegativity, affecting electron density and reactivity dalalinstitute.comwikipedia.org. Steric effects, conversely, relate to the spatial arrangement of atoms and groups, influencing how a molecule interacts with its target, such as fitting into a binding pocket dalalinstitute.commdpi.comyoutube.com. These effects are critical in determining a molecule's binding affinity and selectivity collaborativedrug.comdalalinstitute.commdpi.comyoutube.comwikipedia.org. The study by Kvasnička et al. researchgate.netsemanticscholar.org specifically utilized 'inductive' QSAR descriptors, highlighting the importance of these electronic influences in predictive modeling. Although not detailed for this compound, these principles are generally applied to optimize drug-target interactions alazharpharmacy.comresearchgate.net.

Topological and Electronic Descriptors in SAR Analysis

Topological descriptors quantify the structural connectivity of a molecule, often derived from its graph representation, while electronic descriptors capture aspects like charge distribution and electrostatic potential hufocw.orgbigchem.euscispace.commpg.dearxiv.org. These descriptors are essential inputs for developing Quantitative Structure-Activity Relationship (QSAR) models, which establish mathematical correlations between a molecule's structure and its biological activity scitechnol.comcollaborativedrug.comwikipedia.orghufocw.orgbigchem.euscispace.com. The study by Kvasnička et al. researchgate.netsemanticscholar.org employed 34 'inductive' QSAR descriptors and reported a value of 0.001 for this compound within this context. Such descriptors provide quantitative data that allows medicinal chemists to understand SAR and rationally design new compounds with improved properties scitechnol.comhufocw.orgbigchem.euscispace.com.

Mechanistic Investigations of Intermolecular Interactions

Theoretical Models of Ligand-Receptor Binding Dynamics

The binding of Medrylamine to its target receptors involves complex dynamic processes that can be described by various theoretical models. These models help explain how the ligand interacts with the receptor, leading to activation or inhibition.

Two-State Receptor Theory and Induced Fit Mechanisms

The Two-State Receptor Theory posits that receptors can exist in at least two interchangeable states: an inactive state (Ri) and an active state (Ra), which are in equilibrium derangedphysiology.compharmacy180.comwikipedia.orgscielo.org.mx. Ligands, such as this compound, can bind preferentially to one of these states, thereby shifting the equilibrium and modulating receptor activity pharmacy180.comwikipedia.org. Agonists typically bind with higher affinity to the active state (Ra), stabilizing it and generating a response, while inverse agonists may bind preferentially to the inactive state (Ri), suppressing constitutive receptor activity pharmacy180.com.

The Induced Fit Mechanism complements receptor theory by suggesting that the binding of a ligand can induce a conformational change in the receptor, leading to a tighter fit and enhanced binding affinity mdpi.combritannica.comnih.gov. This contrasts with the older "lock and key" model, where both molecules are considered rigid. In the induced-fit model, the receptor adjusts its shape after ligand binding, akin to a hand fitting into a glove mdpi.com. This conformational adjustment is critical for optimizing the alignment of catalytic groups and achieving the final bound state britannica.com. While this compound's specific induced-fit profile is not extensively detailed in the available literature, this mechanism is a general principle in ligand-receptor interactions, particularly for flexible molecules and adaptable protein binding sites mdpi.combritannica.comnih.gov.

Kinetic and Thermodynamic Aspects of Association and Dissociation

The strength and duration of this compound's interaction with its receptor are governed by kinetic and thermodynamic parameters.

Thermodynamic Parameters: Binding affinity is also described by thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) mdpi.comfrontiersin.orgwhiterose.ac.ukibb.waw.plmdpi.com. ΔG reflects the spontaneity of the binding process, with a negative value indicating a favorable interaction frontiersin.orgibb.waw.plmdpi.com. ΔH and ΔS represent the enthalpic and entropic contributions, respectively, which can provide insights into the nature of the intermolecular forces involved, such as hydrogen bonding, van der Waals forces, and hydrophobic effects mdpi.comfrontiersin.orgwhiterose.ac.uk. While specific thermodynamic data for this compound are not readily available, these parameters are crucial for understanding the driving forces behind its receptor binding.

Computational Simulations of Molecular Docking and Protein-Ligand Systems

Computational methods play a vital role in predicting and analyzing the binding modes and dynamics of this compound with its target proteins.

Molecular Docking Algorithms for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of this compound when bound to a receptor's active site researchgate.netnih.gov. This process involves using various algorithms to explore the conformational space of both the ligand and the receptor and to estimate the binding affinity researchgate.netnih.gov. Common docking algorithms include those based on genetic algorithms, Monte Carlo methods, and fragment-based approaches researchgate.netnih.gov. Software packages such as DOCK, GOLD, Glide, and FlexX are widely employed for these predictions researchgate.net. By generating plausible binding poses, docking studies can help identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between this compound and its target, guiding experimental validation and further optimization researchgate.netnih.gov.

Molecular Dynamics Simulations for Conformational Changes and Stability

Molecular Dynamics (MD) simulations provide a dynamic view of protein-ligand interactions, allowing researchers to observe conformational changes, assess binding stability, and investigate the energetic landscape of the complex over time mdpi.combiorxiv.orgchemrxiv.orgrsc.orgdlab.clnih.govwikipedia.orgrsc.orgebsco.com. These simulations track the atomic movements of the system by numerically solving Newton's equations of motion, typically using classical mechanics mdpi.comwikipedia.orgebsco.com.

The accuracy of MD simulations is critically dependent on the quality of the force field , which mathematically describes the interatomic forces and potential energies within the system mdpi.comdlab.clnih.govwikipedia.orguq.edu.auplos.orgnih.gov. Force fields consist of parameters that define bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic) dlab.cluq.edu.auplos.orgnih.gov.

Parameterization: Developing accurate force field parameters for molecules like this compound, especially when they are not part of standard biomolecular force fields, is a significant challenge uq.edu.au. This often involves deriving parameters from quantum mechanical calculations or fitting them to experimental data uq.edu.auresearchgate.net.

Validation: Validating force fields is essential to ensure the reliability of simulation results dlab.cluq.edu.auplos.orgnih.govnih.gov. Validation typically involves comparing simulation outputs (e.g., structural properties, thermodynamic data, conformational ensembles) with experimental measurements such as NMR spectroscopy, X-ray crystallography, or calorimetry dlab.cluq.edu.auplos.orgnih.gov. For instance, studies have evaluated force fields by comparing simulated peptide helical content with experimental NMR data or by assessing their ability to reproduce experimental osmotic coefficients plos.orgnih.govnih.gov. The choice of force field (e.g., CHARMM, Amber, OPLS) and water model can significantly influence simulation outcomes, necessitating careful selection and validation for specific systems plos.orgnih.govnih.gov.

By employing these computational techniques, researchers can gain a deeper understanding of this compound's molecular mechanisms of action, contributing to the rational design of more effective therapeutic agents.

Sampling Techniques for Conformational Space Exploration

Conformational space exploration is a critical aspect of computational chemistry and molecular modeling, aiming to identify all possible three-dimensional arrangements (conformations) a molecule can adopt. This is essential for understanding a molecule's properties, reactivity, and interactions with biological targets. Various techniques are employed to efficiently sample this vast space, which is often high-dimensional and complex.

Commonly utilized sampling techniques include:

Molecular Dynamics (MD) Simulations: These simulations track the movement of atoms and molecules over time based on classical mechanics, allowing exploration of conformational changes driven by thermal motion. calcus.cloudnih.goviit.itresearchgate.netnih.govfrontiersin.org

Monte Carlo (MC) Methods: Various MC approaches, such as Monte Carlo Multiple Minimum (MCMM) and importance-sampling Monte Carlo, employ random sampling and minimization steps to explore conformational space and identify low-energy conformers. calcus.cloudnih.govuab.catuci.eduberkeley.edunih.govum.es

Enhanced Sampling Techniques: Methods like Replica Exchange Molecular Dynamics (REMD), Metadynamics, and Generalized Simulated Annealing (GSA) are designed to overcome the limitations of brute-force MD by accelerating the sampling of rare events and exploring broader regions of the energy landscape. researchgate.netfrontiersin.orgnih.govaps.orgplos.org

Normal Mode Analysis (NMA): This technique analyzes the vibrational modes of a molecule to describe collective motions and conformational changes. nih.gov

While these methods are fundamental for characterizing molecular flexibility and identifying stable or transient conformations, specific studies detailing the application of these advanced conformational sampling techniques to this compound were not identified in the searched literature.

Mechanistic Modeling of Receptor-Mediated Processes

Mechanistic modeling in pharmacology seeks to quantitatively describe the biological mechanisms of action (MOA) underlying a drug's effects, establishing relationships between drug concentration and therapeutic outcomes. This involves understanding how a molecule interacts with its biological targets, such as receptors, and the subsequent cascade of events.

Key approaches in this domain include:

Molecular Docking (MDo): This computational technique simulates the binding of a ligand (drug) to a receptor, predicting binding affinity and orientation. It often employs algorithms like genetic algorithms or Monte Carlo methods to search for optimal binding poses. mdpi.com

Quantitative Structure-Activity Relationships (QSAR): QSAR models correlate a molecule's chemical structure and properties with its biological activity, providing insights into how structural modifications affect receptor binding and efficacy. nih.govwikipedia.orgnih.goviiab.memdpi.com

Differential Equation Modeling: Mechanistic models often utilize systems of ordinary differential equations (ODEs) to describe the kinetics of binding and downstream signaling events, capturing the dynamic interplay between drugs, receptors, and cellular components. nih.govfda.govmdpi.com

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: This integrates drug concentration (PK) with its biological effect (PD) to provide a mechanistic understanding of drug action, aiding in predicting therapeutic success and risks. allucent.com

This compound, as an antihistamine, is understood to interact with histamine H1 receptors. However, specific research employing mechanistic modeling to detail this compound's receptor binding kinetics or its downstream effects at a mechanistic level was not found in the searched literature.

Deterministic and Stochastic Approaches to Reaction Kinetics

Chemical kinetics modeling is crucial for simulating and understanding the rates and mechanisms of chemical reactions. This field distinguishes between deterministic and stochastic approaches, depending on the system's scale and the nature of the processes involved.

Deterministic Approaches: These models, often based on the law of mass action, typically use ordinary differential equations (ODEs) to describe the change in concentration of reactants and products over time. They are generally suitable for systems with high concentrations and well-defined reaction pathways. Software like CHEMSIMUL and Ansys Chemkin are examples of tools used for deterministic chemical kinetics simulations. chemsimul.dkscielo.org.comt.comtamu.edu

Stochastic Approaches: Stochastic methods, such as the Chemical Master Equation (CME) or Gillespie algorithms, are employed when dealing with systems where random fluctuations (noise) are significant, often occurring at low molecular concentrations or in spatially confined environments. These methods simulate individual reaction events probabilistically. nih.govhinsberg.net

While these modeling frameworks are essential for understanding chemical reaction dynamics, specific studies applying deterministic or stochastic kinetic modeling to this compound's chemical reactions or binding processes were not identified in the available search results.

Elucidation of Signal Transduction Pathway Components

Signal transduction pathways are complex networks within cells that relay signals from the cell surface to the interior, ultimately mediating cellular responses such as gene expression, metabolism, and proliferation. These pathways involve a series of molecular interactions, including receptor activation, second messenger cascades, and the activation of various enzymes and transcription factors. Key pathways include those involving mitogen-activated protein kinases (MAPKs), phosphoinositide 3-kinases (PI3K)/Akt, nuclear factor-kappa B (NF-κB), and Janus kinases/Signal Transducers and Activators of Transcription (JAK/STAT). scribd.comnih.govrsc.orgebsco.comwikipedia.orgnih.govnih.govkhanacademy.orgscirp.orgfrontiersin.orgresearchgate.net

This compound functions as an antihistamine by targeting histamine H1 receptors. calcus.cloudiit.ituci.edu While its primary action is receptor antagonism, specific research detailing the precise signal transduction pathways modulated by this compound or the methods used for their elucidation was not found within the searched literature. General studies on other compounds affecting similar signaling cascades exist, but direct links to this compound's specific pathway components are absent.

Data Table: Basic Properties of this compound

Given the lack of specific research findings for this compound within the advanced computational and mechanistic contexts outlined above, the following table summarizes its fundamental chemical and identifier information as found in the literature.

PropertyValueSource(s)
Chemical Name 2-[(4-methoxyphenyl)-phenylmethoxy]-N,N-dimethylethanamine calcus.cloudnih.govmdpi.comnih.gov
Common Synonyms This compound, Histaphen, Postafen calcus.cloudnih.govmdpi.com
CAS Number 524-99-2 calcus.cloudnih.govnih.govmdpi.comallucent.comnih.gov
Molecular Formula C₁₈H₂₃NO₂ calcus.clouduab.catnih.govnih.govmdpi.comallucent.comnih.gov
Molecular Weight 285.39 g/mol calcus.clouduab.catnih.govnih.govmdpi.comallucent.comnih.gov
Stereochemistry Racemic mdpi.comnih.gov
Primary Activity Antihistamine calcus.clouduab.catnih.gov

List of Compounds Mentioned:

this compound

Diphenhydramine

Mefenidramium metilsulfate

Curcumin

Naringenin

Hesperetin

Myricetin

Tocilizumab

10H2 (anti-IL-8R antibody)

BS1 (bispecific antibody)

Advanced Analytical Methodologies for Medrylamine Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are fundamental for separating Medrylamine from other components in a sample, enabling purity assessment and facilitating subsequent detection and identification.

Gas Chromatography (GC) Method Development

Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds. For this compound, GC methods often involve derivatization to enhance volatility and thermal stability. A significant research finding in this area is the development of a gas chromatographic-mass spectrometric (GC-MS) screening procedure for alkanolamine antihistamines, including this compound, in biological samples like urine researchgate.netnih.gov. This method typically involves sample preparation steps such as acid hydrolysis and acetylation to convert this compound into a more volatile derivative suitable for GC analysis researchgate.netnih.gov. The development of such methods requires careful selection of GC columns, temperature programs, and detectors to achieve adequate separation and sensitivity. While specific GC parameters for this compound are detailed within the context of GC-MS, the principle involves separating the derivatized analyte from matrix components before mass spectrometric detection researchgate.netnih.gov. Furthermore, GC is broadly recognized for its role in purity testing, confirming the absence of impurities and ensuring batch consistency cloudfront.net.

Table 1: GC-MS Parameters and Detection Ions for this compound Analysis

Parameter/IonValue/DescriptionSource
Sample PreparationAcid hydrolysis and acetylation researchgate.netnih.gov
GC Column TypeOV-101 (mentioned for related compound retention indices) nih.gov
Detection Ions (m/z)58, 139, 165, 167, 179, 182, 218, 260 researchgate.netnih.gov
TechniqueComputerized Gas Chromatography-Mass Spectrometry researchgate.netnih.gov

Liquid Chromatography (LC) Applications

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is well-suited for the analysis of compounds that are less volatile or thermally labile, or when high sensitivity and selectivity are required. LC excels in separating a wide range of chemical compounds based on their differential interactions with a stationary phase and a mobile phase wikipedia.orgyoutube.com. For antihistamines like this compound, LC coupled with mass spectrometry (LC-MS) is a preferred approach for sensitive and specific quantification in biological matrices, such as plasma or urine researchgate.net. Studies employing LC-MS/MS for the analysis of antihistamines often utilize reversed-phase C18 columns with mobile phases comprising acetonitrile and buffer salts, such as ammonium acetate researchgate.net. This combination allows for efficient separation and subsequent ionization for mass spectrometric detection, making it a powerful tool for trace analysis and confirmation wikipedia.orgresearchgate.net. LC is also employed as a standard method for purity testing of chemical compounds cloudfront.net.

Table 2: General LC-MS/MS Applications for Antihistamines

ApplicationTypical Parameters/NotesSource
Separation ColumnC18 reversed-phase column researchgate.net
Mobile PhaseAcetonitrile-ammonium acetate researchgate.net
DetectionTandem Mass Spectrometry (MS/MS) researchgate.net
Primary PurposeSensitive detection and quantification, trace analysis researchgate.net

Mass Spectrometry (MS) for Structural Confirmation and Trace Detection

Mass spectrometry is indispensable for determining the molecular weight and structural identity of compounds like this compound, providing high sensitivity and specificity for trace detection.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental composition and thus confirming the molecular formula of a compound. For this compound, HRMS can yield an exact mass of 285.172878976 Da nih.gov. This precision is critical for distinguishing this compound from other compounds with similar nominal masses and for unequivocally confirming its identity in complex samples.

Fragmentation Pattern Analysis for Structural Elucidation

Upon ionization, molecules fragment into smaller ions. Analyzing these fragmentation patterns, often referred to as mass spectra, provides a unique fingerprint for a compound, aiding in structural elucidation. In GC-MS analyses of this compound and related alkanolamine antihistamines, specific fragment ions have been identified, including those at m/z 58, 139, 165, 167, 179, 182, 218, and 260 researchgate.netnih.gov. These characteristic ions are crucial for confirming the presence of this compound and for understanding its structural features through the analysis of its breakdown products.

Table 3: Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₁₈H₂₃NO₂ hodoodo.commedkoo.comnih.gov
Molecular Weight285.390 g/mol hodoodo.commedkoo.com
Exact Mass285.172878976 Da nih.gov
Key Fragment Ions (m/z)58, 139, 165, 167, 179, 182, 218, 260 researchgate.netnih.gov

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixtures

Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of mass spectrometry, are paramount for analyzing this compound in complex sample matrices. GC-MS, as described, is effective for screening and detecting this compound and its metabolites in biological fluids after appropriate sample preparation, offering both separation and mass spectral identification medkoo.comresearchgate.netnih.gov. LC-MS/MS, on the other hand, provides enhanced sensitivity and selectivity, making it ideal for the quantification of this compound at trace levels in biological samples researchgate.net. The synergistic combination of these techniques allows for robust characterization, enabling researchers to identify and quantify this compound with high confidence, even in the presence of numerous interfering substances wikipedia.orgyoutube.com.

Compound List:

this compound

Computational Chemistry and Cheminformatics in Medrylamine Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature and chemical behavior of molecules. These methods provide insights into electron distribution, bond energies, and reaction pathways.

Ab Initio and Density Functional Theory (DFT) ApproachesAb initio methods, such as Hartree-Fock and post-Hartree-Fock techniques, and Density Functional Theory (DFT) are widely employed to calculate the electronic structure and properties of molecules. DFT, in particular, is a popular choice due to its balance of accuracy and computational costmedjchem.comwikipedia.orgaspbs.comarxiv.orgnih.govimperial.ac.uk. These methods are used to optimize molecular geometries, determine ground and excited state energies, and predict reactivity indices. While general studies on various organic molecules utilizing DFT and Ab Initio calculations are prevalent in the literaturemedjchem.comaspbs.comarxiv.orgnih.govimperial.ac.uknih.govrsc.orgrsc.orgcuni.cz, specific published computational studies detailing the application of Ab Initio or DFT methods to Medrylamine were not found in the provided search results. Such calculations for this compound would typically involve determining its optimized molecular geometry, charge distribution, and potential reaction sites.

Advanced Molecular Modeling Techniques

Molecular modeling encompasses a range of techniques used to simulate and analyze the behavior of molecules, often providing insights into their interactions and dynamics.

Theoretical Studies of Biochemical Interaction Networks and Pathways

Graph Theory and Network Analysis in Biological Systems

Graph theory is a mathematical framework used to model the complex web of interactions between biological entities such as proteins, genes, and metabolites. frontiersin.org In this context, molecules are represented as nodes and their interactions as edges, allowing for the analysis of network structure and function. frontiersin.orgmdpi.com For a drug like Medrylamine, network analysis can help elucidate its on-target and off-target effects, identify pathways it modulates, and predict potential drug-drug interactions. nih.gov

Network topology refers to the structural properties of a biological network, which can reveal insights into its organization and behavior. numberanalytics.com Key topological measures include node degree (number of connections) and betweenness centrality (a node's importance in the shortest paths between other nodes). numberanalytics.comnih.gov While a specific topological analysis for this compound is not available, studies on related H1-antihistamines demonstrate that these drugs and their targets can be mapped within larger protein-protein interaction (PPI) networks. frontiersin.orgnih.gov

Network motifs are small, recurring patterns of interaction that are more common than would be expected in random networks. nih.govwordpress.com These motifs are considered the basic building blocks of biological networks and often carry out specific information-processing functions. nih.gov Common motifs include:

Feedback Loops: A downstream product regulates its own production chain. For example, a negative feedback loop exists where a protein inhibits the transcription of its own gene, leading to homeostatic control. numberanalytics.com

Feedforward Loops (FFLs): An upstream regulator controls a target gene both directly and indirectly through an intermediate. This motif can act as a filter, responding only to persistent signals. numberanalytics.com

The interaction of this compound with the H1 receptor can initiate signaling cascades that are part of these complex motifs, influencing cellular responses to histamine. ni.ac.rsmdpi.com

Biological networks are not static; they are dynamic systems whose behavior changes over time in response to stimuli. plos.org Computational models, often based on systems of ordinary differential equations (ODEs), can simulate the dynamic behavior of these reaction networks. plos.orgnih.gov Such models can predict how the concentrations of molecules change over time and how the system shifts between different steady states. plos.org

For this compound, dynamic analysis could model the consequences of H1 receptor blockade. The binding of histamine to its H1 receptor triggers a cascade of intracellular events. ni.ac.rs By acting as an inverse agonist, this compound stabilizes the inactive state of the H1 receptor, thereby suppressing this cascade. jiaci.orgmdpi.com A dynamic model could simulate how this suppression affects downstream pathways over time, potentially revealing how it modulates inflammatory responses beyond simple receptor antagonism. nih.gov The analysis of such systems can identify points of instability or bistability (toggle switches), which are crucial for cellular decision-making processes like proliferation or apoptosis. nih.govplos.org

Characterization of Network Topology and Motifs

Computational Modeling of Biochemical Reaction Systems

Computational modeling is an essential tool in systems biology for simulating and analyzing complex biochemical processes. unl.edu These models integrate experimental data to create a quantitative and predictive understanding of how biological systems function and respond to perturbations, such as the introduction of a drug. nih.gov

Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions. numberanalytics.com Mathematical models, most famously the Michaelis-Menten equation, describe the relationship between substrate concentration and reaction velocity. numberanalytics.comsolubilityofthings.com These models are fundamental for understanding how drugs inhibit enzymes. numberanalytics.com

This compound, like other first-generation antihistamines such as Diphenhydramine, is known to be a substrate and an inhibitor of cytochrome P450 enzymes, particularly CYP2D6. nih.govmedizinonline.comjiaci.org This inhibition is a critical factor in potential drug-drug interactions. medizinonline.comjiaci.org The inhibitory effect can be quantified using the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the enzyme's activity by 50%.

Studies on structurally similar first-generation antihistamines have determined their IC50 values for CYP2D6, showing concentration-dependent inhibition. nih.govresearchgate.net For example, Diphenhydramine exhibits a specific IC50 value for its inhibition of CYP2D6-mediated reactions. nih.govresearchgate.net This type of data is crucial for building kinetic models that can predict how this compound might alter the metabolism of other drugs cleared by the same enzyme. jiaci.org

Table 1: Inhibitory Effects of Selected First-Generation H1-Antihistamines on CYP2D6 (Note: Data is for compounds structurally and functionally related to this compound, illustrating the type of data used in kinetic modeling.)

H1-AntihistamineEnzymeIndex ReactionIC50 (µM)Source
DiphenhydramineCYP2D6Bufuralol 1'-hydroxylation32-109 nih.gov
ChlorpheniramineCYP2D6Bufuralol 1'-hydroxylation32-109 nih.gov
PromethazineCYP2D6Bufuralol 1'-hydroxylation32-109 nih.gov

Molecular dynamics (MD) simulations offer a "computational microscope" to observe the movement of atoms and molecules over time. dovepress.comnih.gov These simulations can model the binding of a ligand like this compound to its receptor, revealing the conformational changes and energetic interactions that drive the biological effect. dovepress.comnih.gov Simulating the entire pathway, from receptor binding to downstream cellular responses, allows researchers to understand the system-wide impact of the drug. nih.govfrontiersin.org

Advanced computational platforms can integrate gene expression data with metabolic pathway models to predict how a cell's metabolic profile changes in response to a stimulus. rna-seqblog.com For a compound like this compound, such simulations could predict its influence on cellular energy production or the synthesis of inflammatory mediators, providing a holistic view of its mechanism of action. rna-seqblog.comajpojournals.org These simulations can also help identify "digital twins" of biological systems, allowing for in silico experiments to predict treatment outcomes or adverse effects before clinical trials. unl.edu

Enzyme Kinetics Modeling and Inhibition Mechanisms

Predictive Approaches for Inter-Compound Biochemical Modulations

A significant goal of computational pharmacology is to predict how different compounds will interact within a biological system. vdoc.pub This involves understanding not only drug-target interactions but also drug-drug interactions, often mediated by metabolic enzymes. vdoc.pubscribd.com

By combining knowledge of a drug's structure, its known targets, and its metabolic profile, computational models can predict potential biochemical modulations. For this compound, its known inhibition of CYP2D6 is a key predictive factor. nih.govjiaci.org A model incorporating this information could predict that co-administration of this compound with another drug that is a substrate for CYP2D6 (e.g., certain beta-blockers or antidepressants) would lead to an increased plasma concentration of the second drug, potentially causing adverse effects. medizinonline.comjiaci.org

Network pharmacology is an approach that builds interaction networks between drugs, targets, and diseases. nih.gov By analyzing the topology of these networks, researchers can identify key nodes and pathways affected by a drug or a combination of drugs. nih.gov This can uncover non-obvious relationships and suggest new therapeutic uses (drug repurposing) or predict unforeseen interactions. mdpi.com For instance, network analysis of various antihistamines has been used to explore their potential effects in contexts beyond allergies, such as viral infections. nih.govturkjps.org

In Silico Prediction of Complex Biochemical Interaction Patterns

In silico prediction involves using computational models and databases to forecast the biological targets of a chemical compound based on its structure. sci-hub.se This approach is crucial in early drug discovery for identifying potential mechanisms of action and predicting off-target effects that might lead to adverse reactions. frontiersin.org For a compound like this compound, these predictive methods offer a powerful lens through which to hypothesize its biochemical interaction profile.

The primary method for predicting these interactions is based on the principle of chemical similarity, where a compound is compared against libraries of molecules with known biological activities. researchgate.net Web servers and databases such as SwissTargetPrediction, DrugBank, and BindingDB are frequently used for this purpose. sci-hub.seresearchgate.net These tools employ algorithms that analyze a molecule's topology, fingerprints, or physicochemical properties to predict its likely protein targets. sci-hub.se

Given this compound's structural similarity to Diphenhydramine, its predicted interaction pattern is expected to be very similar. wikipedia.orgresearchgate.net Diphenhydramine is known primarily as an inverse agonist of the Histamine H1 receptor, which is responsible for its anti-allergic effects. nih.govdrugbank.com However, computational predictions and experimental data confirm that it interacts with a variety of other receptors and channels, explaining its broad range of effects. nih.govwikipedia.org In silico docking studies, which simulate the binding of a ligand to the 3D structure of a protein, further refine these predictions by estimating binding affinity and identifying key interactions. researchgate.net

A study comparing the binding affinities of Diphenhydramine and another related compound, Orphenadrine, used molecular docking to investigate their interactions with both H1 and NMDA receptors, highlighting how computational methods can explain differences in pharmacological effects based on subtle variations in binding. researchgate.net Such methods could be applied to this compound to delineate its specific interaction profile.

Table 1: Predicted Biochemical Interaction Targets for this compound (inferred from Diphenhydramine)

Predicted TargetInteraction TypePredicted Biological EffectSupporting Evidence/Database
Histamine H1 ReceptorInverse Agonist / AntagonistAntihistaminic / Anti-allergic, SedationDrugBank, PubChem, Experimental Data drugbank.comnih.gov
Muscarinic Acetylcholine Receptors (M1-M5)AntagonistAnticholinergic effects (e.g., dry mouth, urinary retention), Antiparkinson effectsDrugBank, Experimental Data nih.govwikipedia.org
Voltage-gated Sodium ChannelsBlockerLocal anesthetic propertiesExperimental Data nih.govwikipedia.org
Serotonin Transporter (SERT)InhibitorInhibition of serotonin reuptake, potential mood-altering effectsDrugBank, Experimental Data drugbank.comwikipedia.org
Adrenergic ReceptorsAntagonistPotential effects on blood pressure and heart rateSwissTargetPrediction sci-hub.se
Dopamine Transporter (DAT)InhibitorPotential effects on dopamine levelsDrugBank drugbank.com

Elucidation of Network Perturbation Mechanisms

The effects of a first-generation antihistamine like this compound can be understood as a series of network perturbations. The primary therapeutic effect comes from perturbing the histaminergic signaling network . By acting as an inverse agonist at the H1 receptor, it blocks histamine from binding and activating downstream pathways that lead to allergic symptoms. nih.gov Because H1 receptors are widely distributed in the central nervous system (CNS), this perturbation also disrupts histamine's role in promoting wakefulness, leading to the characteristic sedative effect of first-generation antihistamines. wikipedia.org

Simultaneously, this compound's predicted binding to muscarinic acetylcholine receptors causes a significant perturbation of the cholinergic network . wikipedia.org This "off-target" effect is responsible for the well-documented anticholinergic side effects, such as dry mouth, blurred vision, and cognitive impairment. wikipedia.orgaaaai.org

Further network effects can be inferred from other predicted interactions. For instance:

Sodium Channel Blockade : Perturbation of ion channel networks in neurons leads to a local anesthetic effect. nih.gov

Serotonin and Dopamine Transporter Inhibition : Disruption of monoamine neurotransmitter networks can influence mood and behavior. drugbank.com

Cardiac Ion Channel Interaction : Some first-generation antihistamines can interact with cardiac ion channels (e.g., IKr potassium channels), perturbing the cardiac action potential and increasing the risk of arrhythmias. mdpi.com This highlights how network perturbation analysis is critical for understanding serious adverse effects. A nationwide case-crossover study in children found that use of first-generation H1-antihistamines was associated with an increased risk of cardiovascular events, a clear manifestation of network-level disruption. mdpi.com

Computational systems biology allows for the modeling of these complex perturbations. By integrating drug-target interaction data with protein-protein interaction networks and pathway maps, researchers can simulate the system-wide impact of a drug. nih.gov Network meta-analyses of different H1 antihistamines have been conducted to compare their clinical efficacy, which is a reflection of their underlying network perturbation profiles. nih.gov These analyses help in ranking treatments based on their ability to favorably perturb disease-related networks while minimizing disruption to essential physiological networks. nih.govnih.gov

Table 2: Summary of Predicted Network Perturbation Mechanisms for this compound

Perturbed Network / PathwayMolecular MechanismResulting Systemic Effect
Histaminergic SignalingInverse agonism at Histamine H1 receptors in peripheral and CNS tissues.Alleviation of allergic symptoms; sedation. nih.govnih.gov
Cholinergic SignalingAntagonism of muscarinic acetylcholine receptors.Anticholinergic effects (dry mouth, blurred vision, constipation, cognitive impairment). wikipedia.org
Sodium Channel NetworkBlockade of voltage-gated sodium channels in nerve membranes.Local anesthetic action. nih.gov
Monoaminergic Signaling (Serotonin, Dopamine)Inhibition of serotonin and dopamine reuptake transporters.Potential for mood alteration and CNS side effects. drugbank.com
Cardiac Repolarization PathwayPotential blockade of cardiac potassium channels (e.g., hERG/IKr).Risk of cardiac arrhythmias. mdpi.com

Q & A

Basic Research Questions

Q. How should researchers formulate precise hypotheses about Medrylamine’s mechanism of action using existing literature gaps?

  • Methodology : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypothesis viability. For example, compare this compound’s structural analogs (e.g., histamine antagonists) to identify understudied pathways . Use databases like PubMed/MEDLINE with Boolean operators (This compound AND (kinetics OR receptor binding) NOT review) to isolate primary studies .
  • Data Contradiction Tip : Cross-validate findings using orthogonal techniques (e.g., surface plasmon resonance for binding affinity vs. computational docking) to resolve discrepancies in receptor interaction studies .

Q. What experimental designs are optimal for initial in vitro characterization of this compound?

  • Protocol Design :

  • Dose-Response Curves : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to assess efficacy/toxicity thresholds. Include positive/negative controls (e.g., known H1 antagonists) .
  • Replicability : Document batch numbers of reagents, equipment calibration dates, and environmental conditions (e.g., CO₂ levels for cell cultures) to align with reproducibility guidelines .
    • Validation : Perform triplicate runs with blinded analysts to minimize observer bias .

Q. How can researchers conduct a systematic literature review on this compound’s pharmacokinetic properties?

  • Search Strategy :

  • Databases : Prioritize EMBASE, Cochrane Library, and clinical trial registries (ClinicalTrials.gov ) using MeSH terms like Pharmacokinetics/Medrylamine .
  • Inclusion Criteria : Filter studies by sample size (>30 participants), peer-reviewed status, and conflict-of-interest disclosures .
    • Synthesis : Use PRISMA flow diagrams to map study selection and highlight gaps (e.g., limited data on hepatic metabolism) .

Advanced Research Questions

Q. What statistical approaches resolve contradictions in this compound’s reported efficacy across preclinical studies?

  • Analysis Framework :

  • Meta-Analysis : Pool data using random-effects models to account for heterogeneity (e.g., varying animal models). Apply I² statistics to quantify inconsistency .
  • Sensitivity Testing : Stratify results by study quality (e.g., Jadad scoring for bias risk) to identify confounding variables .
    • Case Example : If Study A reports ED₅₀ = 10 mg/kg (mice) and Study B finds ED₅₀ = 25 mg/kg (rats), assess species-specific CYP450 expression via qPCR .

Q. How to optimize this compound’s synthetic pathway for scalability in academic labs?

  • Methodological Considerations :

  • Green Chemistry Metrics : Calculate E-factor (waste per product unit) and atom economy to compare routes (e.g., Grignard vs. reductive amination) .
  • Purification : Validate HPLC gradients (e.g., 70:30 acetonitrile/water) with photodiode array detection to ensure ≥95% purity .
    • Troubleshooting : Address low yields by screening catalysts (e.g., Pd/C vs. Raney Ni) and reaction temperatures .

Q. What ethical and regulatory frameworks apply to translational this compound research?

  • Compliance Checklist :

  • Animal Studies : Adhere to ARRIVE 2.0 guidelines for reporting in vivo experiments, including randomization and blinding protocols .
  • Human Trials : Submit protocols to institutional review boards (IRBs) with risk-benefit analyses, especially for off-label applications .
    • Data Sharing : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) when depositing datasets in repositories like Zenodo .

Methodological Resources

  • Experimental Design : Reference the Materials and Methods sections of high-impact pharmacology journals (e.g., Journal of Medicinal Chemistry) for standardized reporting templates .
  • Conflict Resolution : Utilize the PICO framework (Population, Intervention, Comparison, Outcome) to refine clinical research questions and mitigate ambiguity .

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